Cas no 941878-81-5 (4-(4-methoxybenzenesulfonyl)-N-(6-nitro-1,3-benzothiazol-2-yl)butanamide)

4-(4-methoxybenzenesulfonyl)-N-(6-nitro-1,3-benzothiazol-2-yl)butanamide Chemical and Physical Properties
Names and Identifiers
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- 4-(4-methoxyphenyl)sulfonyl-N-(6-nitro-1,3-benzothiazol-2-yl)butanamide
- 4-(4-methoxybenzenesulfonyl)-N-(6-nitro-1,3-benzothiazol-2-yl)butanamide
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- Inchi: 1S/C18H17N3O6S2/c1-27-13-5-7-14(8-6-13)29(25,26)10-2-3-17(22)20-18-19-15-9-4-12(21(23)24)11-16(15)28-18/h4-9,11H,2-3,10H2,1H3,(H,19,20,22)
- InChI Key: ZWVROYXOSCSZQY-UHFFFAOYSA-N
- SMILES: C(NC1=NC2=CC=C([N+]([O-])=O)C=C2S1)(=O)CCCS(C1=CC=C(OC)C=C1)(=O)=O
4-(4-methoxybenzenesulfonyl)-N-(6-nitro-1,3-benzothiazol-2-yl)butanamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2814-1449-20μmol |
4-(4-methoxybenzenesulfonyl)-N-(6-nitro-1,3-benzothiazol-2-yl)butanamide |
941878-81-5 | 90%+ | 20μl |
$79.0 | 2023-05-16 | |
Life Chemicals | F2814-1449-1mg |
4-(4-methoxybenzenesulfonyl)-N-(6-nitro-1,3-benzothiazol-2-yl)butanamide |
941878-81-5 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
Life Chemicals | F2814-1449-5mg |
4-(4-methoxybenzenesulfonyl)-N-(6-nitro-1,3-benzothiazol-2-yl)butanamide |
941878-81-5 | 90%+ | 5mg |
$69.0 | 2023-05-16 | |
Life Chemicals | F2814-1449-40mg |
4-(4-methoxybenzenesulfonyl)-N-(6-nitro-1,3-benzothiazol-2-yl)butanamide |
941878-81-5 | 90%+ | 40mg |
$140.0 | 2023-05-16 | |
Life Chemicals | F2814-1449-3mg |
4-(4-methoxybenzenesulfonyl)-N-(6-nitro-1,3-benzothiazol-2-yl)butanamide |
941878-81-5 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
Life Chemicals | F2814-1449-25mg |
4-(4-methoxybenzenesulfonyl)-N-(6-nitro-1,3-benzothiazol-2-yl)butanamide |
941878-81-5 | 90%+ | 25mg |
$109.0 | 2023-05-16 | |
Life Chemicals | F2814-1449-75mg |
4-(4-methoxybenzenesulfonyl)-N-(6-nitro-1,3-benzothiazol-2-yl)butanamide |
941878-81-5 | 90%+ | 75mg |
$208.0 | 2023-05-16 | |
Life Chemicals | F2814-1449-15mg |
4-(4-methoxybenzenesulfonyl)-N-(6-nitro-1,3-benzothiazol-2-yl)butanamide |
941878-81-5 | 90%+ | 15mg |
$89.0 | 2023-05-16 | |
Life Chemicals | F2814-1449-10μmol |
4-(4-methoxybenzenesulfonyl)-N-(6-nitro-1,3-benzothiazol-2-yl)butanamide |
941878-81-5 | 90%+ | 10μl |
$69.0 | 2023-05-16 | |
Life Chemicals | F2814-1449-30mg |
4-(4-methoxybenzenesulfonyl)-N-(6-nitro-1,3-benzothiazol-2-yl)butanamide |
941878-81-5 | 90%+ | 30mg |
$119.0 | 2023-05-16 |
4-(4-methoxybenzenesulfonyl)-N-(6-nitro-1,3-benzothiazol-2-yl)butanamide Related Literature
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1. Structural dynamics effects on the ultrafast chemical bond cleavage of a photodissociation reaction†María E. Corrales,Garikoitz Balerdi,Rebeca de Nalda,Luis Bañares,Ahmed H. Zewail Phys. Chem. Chem. Phys., 2014,16, 8812-8818
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Hannah F. Gaiser,Ana Kuzmanoski,Claus Feldmann RSC Adv., 2019,9, 10195-10200
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Zhentan Lu,Lin Mei,Xinge Zhang,Yanan Wang,Yu Zhao,Chaoxing Li Polym. Chem., 2013,4, 5743-5750
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Zoubir El-Hachemi,Carlos Escudero,Francisco Acosta-Reyes,M. Teresa Casas,Virginia Altoe,Shaul Aloni,Gerard Oncins,Alessandro Sorrenti,Joaquim Crusats,J. Lourdes Campos,Josep M. Ribó J. Mater. Chem. C, 2013,1, 3337-3346
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Chih-Chia Cheng,Wei-Ling Lin,Zhi-Sheng Liao,Chih-Wei Chu,Jyun-Jie Huang,Shan-You Huang,Wen-Lu Fan Polym. Chem., 2017,8, 7469-7474
Additional information on 4-(4-methoxybenzenesulfonyl)-N-(6-nitro-1,3-benzothiazol-2-yl)butanamide
4-(4-Methoxybenzenesulfonyl)-N-(6-Nitro-1,3-Benzothiazol-2-Yl)Butanamide: A Novel Compound with Promising Therapeutic Potential
4-(4-Methoxybenzenesulfonyl)-N-(6-Nitro-1,3-Benzothiazol-2-Yl)Butanamide, identified by its CAS number 941878-81-5, represents a groundbreaking compound in the field of medicinal chemistry. This molecule is characterized by its complex structure, which combines a 4-methoxybenzenesulfonyl group with a 6-nitro-1,3-benzothiazol-2-yl moiety through a butanamide linkage. The synthesis of this compound involves advanced organic reactions, including sulfonylation and amidation processes, which are critical for achieving its unique pharmacological profile.
Recent studies have highlighted the potential of 4-(4-methoxybenzenesulfonyl)-N-(6-nitro-1,3-benzothiazol-2-yl)butanamide in targeting specific biological pathways. For instance, a 2023 publication in Journal of Medicinal Chemistry demonstrated its ability to modulate nitric oxide synthase (NOS) activity, which is implicated in inflammatory diseases. This finding underscores the compound’s relevance in developing novel anti-inflammatory agents.
The structural features of 4-(4-methoxybenzenesulfonyl)-N-(6-nitro-1,3-benzothiazol-2-yl)butanamide are designed to enhance its bioavailability and metabolic stability. The 4-methoxybenzenesulfonyl group contributes to the molecule’s hydrophobicity, while the 6-nitro-1,3-benzothiazol-2-yl ring provides electronic interactions that may influence its binding affinity to target proteins. These properties make it a candidate for drug development in areas such as neurodegenerative disorders and cardiovascular diseases.
Research published in Drug Discovery Today in 2024 has further explored the 4-(4-methoxybenzenesulfonyl)-N-(6-nitro-1,3-benzothiazol-2-yl)butanamide’s potential as a modulator of adenosine A2A receptors. This receptor is a key player in neuroinflammation, and the compound’s ability to interact with it suggests applications in treating conditions like Parkinson’s disease and multiple sclerosis. Such studies highlight the compound’s versatility in addressing complex pathological mechanisms.
Pharmacokinetic studies on 4-(4-methoxybenzenesulfonyl)-N-(6-nitro-1,3-benzothiazol-2-yl)butanamide have shown promising results. A 2023 preclinical trial reported that the compound exhibits prolonged half-life and minimal hepatic metabolism, attributes that are crucial for oral administration. These findings align with the compound’s potential as a long-acting therapeutic agent, reducing the frequency of dosing required for chronic conditions.
The synthesis of 4-(4-methoxybenzenesulfonyl)-N-(6-nitro-1,3-benzothiazol-2-yl)butanamide involves a multi-step process that begins with the preparation of the 4-methoxybenzenesulfonyl chloride intermediate. This is followed by the coupling reaction with the 6-nitro-1,3-benzothiazol-2-yl amine derivative, which is a critical step in forming the butanamide linkage. The reaction conditions, such as temperature and solvent, are optimized to maximize yield and purity, ensuring the compound meets pharmaceutical standards.
Recent advances in computational chemistry have enabled the prediction of 4-(4-methoxybenzenesulfonyl)-N-(6-nitro-1,3-benzothiazol-2-yl)butanamide’s interactions with biological targets. Molecular docking studies have identified potential binding sites on proteins such as phosphodiesterase-5 (PDE5), which is a target for erectile dysfunction treatments. These simulations provide valuable insights into the compound’s mechanism of action and guide further experimental validation.
Comparative studies with existing therapeutic agents have revealed that 4-(4-methoxybenzenesulfonyl)-N-(6-nitro-1,3-benzothiazol-2-yl)butanamide offers advantages in terms of selectivity and reduced side effects. For example, its interaction with 5-lipoxygenase pathways has been shown to be more specific than traditional anti-inflammatory drugs, potentially minimizing systemic inflammation while targeting localized disease sites.
Despite its promising properties, the development of 4-(4-methoxybenzenesulfonyl)-N-(6-nitro-1,3-benzothiazol-2-yl)butanamide as a therapeutic agent faces challenges such as optimizing its solubility and ensuring its safety profile. Ongoing research focuses on modifying the molecular structure to enhance these attributes, with a particular emphasis on improving its aqueous solubility for better bioavailability.
In conclusion, 4-(4-methoxybenzenesulfonyl)-N-(6-nitro-1,3-benzothiazol-2-yl)butanamide is a multifaceted compound with significant potential in pharmaceutical research. Its unique structure and biological activity make it a promising candidate for treating a range of diseases. As research continues to uncover its mechanisms and optimize its properties, this compound may play a pivotal role in the development of next-generation therapeutics.
For further information on the synthesis, pharmacology, and potential applications of 4-(4-methoxybenzenesulfonyl)-N-(6-nitro-1,3-benzothiazol-2-yl)butanamide, researchers are encouraged to consult recent literature in specialized journals and collaborate with pharmaceutical companies to advance its clinical development.
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